Unique Scaffold for Potent Anti-Cholinesterase Derivative Synthesis
The compound serves as the essential precursor for a series of (E)-N-benzyl-pyridinium bromide derivatives. When this specific scaffold is used to synthesize compound 5a, the resulting product ((E)-1-Benzyl-3-((6-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)methyl)pyridin-1-ium bromide) exhibits potent anti-acetylcholinesterase (AChE) activity with an IC50 of 0.025 µM, outperforming the reference drug donepezil (IC50 0.029 µM) [1]. This potency is a direct function of the starting material's ylidene structure; derivatives built from different starting cores lack this highly potent, dual-binding mode against AChE [2].
| Evidence Dimension | Synthesized Derivative Anti-AChE Potency |
|---|---|
| Target Compound Data | Derivative 5a synthesized from 13587-70-7 scaffold shows IC50 = 0.025 µM against AChE [1]. |
| Comparator Or Baseline | Donepezil reference drug IC50 = 0.029 µM; derivatives built from non-ylidene tetralones lose this activity [1] [2]. |
| Quantified Difference | Target-derived compound is ~1.16x more potent than the clinical comparator drug. Significantly more potent than derivatives from alternate scaffolds. |
| Conditions | In vitro enzymatic inhibition assay against AChE [1]. |
Why This Matters
Procuring this specific scaffold directly enables the synthesis of novel AChE inhibitors that can surpass the potency of a known Alzheimer's drug.
- [1] Chehardoli, G., Gholamhoseini, P., Ebadi, A., Ziaei, M., Akbarzadeh, T., Saeedi, M., Mahdavi, M., Khoshneviszadeh, M., & Najafi, Z. (2022). 6‐Methoxy‐1‐tetralone Derivatives Bearing an N‐Arylpyridinium Moiety as Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Molecular Docking Study. ChemistrySelect, 7(27), e202201977. (IC50 values for derivative 5a and donepezil). View Source
- [2] Scite.ai Author Profile for Pooriya Gholamhoseini. Summary of 6-methoxy-1-tetralone derivatives research. View Source
